REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[OH-].[Na+].Br[CH2:19][CH2:20][Cl:21].C(OCC)(=O)C.ClCCl>CS(C)=O>[Cl:21][CH2:20][CH2:19][N:13]1[CH2:14][CH2:15][N:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][CH3:2])[CH2:11][CH2:12]1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
52.5 mmol
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
105 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
78.8 mmol
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
ethyl acetate dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCN(CC1)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |